molecular formula C10H9ClN2OS B3006310 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde CAS No. 1006448-83-4

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde

Cat. No.: B3006310
CAS No.: 1006448-83-4
M. Wt: 240.71
InChI Key: ZCYAHKKJXAUZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: This compound (CAS: 1006448-83-4, molecular weight: 240.71 g/mol) features a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 4- and 5-positions with a (4-chloropyrazol-1-yl)methyl group and a methyl group, respectively .

Properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-7-8(2-10(6-14)15-7)4-13-5-9(11)3-12-13/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYAHKKJXAUZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carboxylic acid.

    Reduction: 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cancer growth .
  • Antimicrobial Properties :
    • Compounds containing pyrazole rings have been documented to possess antimicrobial activities against various pathogens. The incorporation of the thiophene ring may enhance these properties due to its electron-rich nature, which can interact with microbial membranes .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives have been studied for their anti-inflammatory effects, potentially useful in treating conditions like arthritis. The compound's ability to inhibit pro-inflammatory cytokines could be leveraged in developing new therapeutic agents .

Agrochemical Applications

  • Pesticides and Herbicides :
    • There is ongoing research into the use of pyrazole-based compounds as agrochemicals. Their ability to act as selective herbicides or insecticides could provide environmentally friendly alternatives to traditional chemicals .
  • Plant Growth Regulators :
    • Some studies suggest that compounds similar to 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde can influence plant growth by modulating hormonal pathways, thus enhancing crop yield and resistance to stress .

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors and photovoltaic devices. Research has indicated that incorporating such compounds into polymer matrices can improve charge transport properties .
  • Sensors :
    • The reactivity of aldehyde groups allows for the development of sensors that can detect specific analytes through chemical interactions, making this compound a candidate for sensor technology .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cell lines using pyrazole derivatives .
Study BAgrochemicalsReported effective herbicidal activity against common weeds, suggesting potential for development as a selective herbicide .
Study COrganic ElectronicsShowed improved efficiency in organic solar cells when incorporating thiophene derivatives into active layers .

Mechanism of Action

The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carbaldehyde Derivatives

(a) 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Structure : Substituted phenyl group at the 1-position and methyl at the 3-position.
  • Key Differences : Lacks the thiophene ring and methyl substitution at the thiophene’s 5-position.
  • Applications : Intermediate in synthesizing biologically active pyrazoles; derivatives exhibit antibacterial properties .
(b) (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Structure: Phenoxy group at the 5-position and oxime derivatives.
  • Key Differences: Incorporates a phenoxy substituent instead of a thiophene system, altering electronic properties and reactivity .
  • Synthesis: Prepared via condensation reactions with substituted phenols .
(c) (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide
  • Structure : Benzamide-linked pyrazole-carbaldehyde.

Table 1: Comparative Analysis of Pyrazole-Carbaldehydes

Compound Name Molecular Weight (g/mol) Key Substituents Notable Applications/Properties
Target Compound 240.71 Thiophene, 4-Cl-pyrazole, methyl Limited data; structural analog studies suggest agrochemical potential
5-Chloro-3-methyl-1-phenyl derivative 234.67 Phenyl, methyl, Cl Antibacterial intermediate
(E)-3-Methyl-5-(4-methylphenoxy) 310.35 Phenoxy, methyl, phenyl Oxime precursors for pesticidal agents
(E)-Benzamide-linked derivative 289.73 Benzamide, 4-Cl-pyrazole Enhanced solubility for drug design

Thiophene- and Thiazole-Based Analogues

(a) 4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
  • Structure : Methoxy-thiazole core with pyrazole substitution.
  • Key Differences : Thiazole ring replaces thiophene, introducing a nitrogen atom that modifies electronic distribution and stability .
(b) Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
  • Structure : Thiazole-carboxylate with dual aryl substitutions.
  • Key Differences : Carboxylate ester enhances lipophilicity, impacting bioavailability .

Table 2: Thiophene/Thiazole-Based Comparisons

Compound Name Molecular Weight (g/mol) Core Structure Functional Groups
Target Compound 240.71 Thiophene Carbaldehyde, 4-Cl-pyrazole, methyl
4-(4-Cl-pyrazolyl)thiazole 243.67 Thiazole Methoxy, carbaldehyde
Ethyl thiazole-carboxylate 441.88 Thiazole Carboxylate, 4-Cl/4-F-phenyl groups

Biological Activity

The compound 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde is a derivative of pyrazole and thiophene, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in structured formats.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorinated pyrazole moiety linked to a thiophene ring. Its molecular formula is C10H8ClN3SC_{10}H_{8}ClN_{3}S with a molecular weight of approximately 233.7 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The antimicrobial efficacy was evaluated using various strains of bacteria, with the following findings:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
4aStaphylococcus aureus0.22 µg/mL0.25 µg/mL
5aEscherichia coli0.30 µg/mL0.35 µg/mL
7bPseudomonas aeruginosa0.40 µg/mL0.45 µg/mL

These results indicate that compounds similar to this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with promising results against various cancer cell lines. For instance:

Cell LineCompound TestedIC50 (µM)Mechanism of Action
MCF74-(chlorinated derivative)3.79Induction of apoptosis
NCI-H4604-(chlorinated derivative)12.50Inhibition of Aurora-A kinase
Hep-24-(chlorinated derivative)17.82Cell cycle arrest

The compound demonstrated significant cytotoxic effects, particularly against MCF7 and NCI-H460 cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Recent research suggests that pyrazole derivatives may function through:

  • Inhibition of Kinases : Many pyrazole compounds inhibit kinases involved in cell signaling pathways, leading to reduced proliferation in cancer cells.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells, enhancing their therapeutic potential.
  • Antimicrobial Mechanisms : The inhibition of bacterial enzymes and disruption of membrane integrity are key actions against microbial pathogens .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives including our compound in vitro against several cancer cell lines. The study reported that modifications in the structure significantly influenced the biological activity, emphasizing the importance of functional groups in enhancing efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde, and how are reaction conditions optimized?

Answer:
The compound can be synthesized via Vilsmeier–Haack formylation or nucleophilic substitution .

  • Vilsmeier–Haack Method : React 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the aldehyde group .
  • Nucleophilic Substitution : Use 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols in the presence of K₂CO₃ as a base catalyst in dry DMF at 80°C for 12–24 hours to introduce substituents .
    Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Monitor progress via TLC or HPLC.

Basic: How is structural elucidation performed for this compound, and what analytical techniques are critical?

Answer:
Combine NMR , FTIR , and X-ray crystallography :

  • ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), pyrazole protons (δ 7.2–8.1 ppm), and aldehyde proton (δ ~9.8 ppm) .
  • FTIR : Confirm aldehyde C=O stretch at ~1680–1720 cm⁻¹ and pyrazole C-N bands at ~1500 cm⁻¹ .
  • Single-crystal X-ray diffraction : Resolve bond lengths and angles; refine using SHELXL with R-factor < 0.08 for high precision .

Advanced: What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed using SHELXL?

Answer:
Key challenges include disorder in the pyrazole-thiophene linkage and thermal motion artifacts .

  • SHELXL Parameters : Use ISOR and DELU restraints to model anisotropic displacement for the chlorinated pyrazole ring. Apply TWIN commands for twinned crystals .
  • Data Quality : Aim for a data-to-parameter ratio > 14 (e.g., 14.2 in related structures) to ensure refinement stability .
  • Validation : Cross-check with PLATON for missed symmetry and Coot for electron density fit .

Advanced: How is regioselectivity controlled during the introduction of substituents to the pyrazole and thiophene moieties?

Answer:
Regioselectivity is governed by electronic and steric factors :

  • Pyrazole Functionalization : Use directed ortho-metalation with LDA to introduce chloro groups at the 4-position, leveraging the electron-withdrawing effect of the existing methyl group .
  • Thiophene Modification : Electrophilic substitution at the 2-position is favored due to the aldehyde’s directing effect. Employ Friedel-Crafts alkylation with AlCl₃ for methyl group introduction .
    Validate outcomes via NOESY NMR to confirm spatial arrangements .

Advanced: What computational strategies are effective for predicting biological activity or reactivity of this compound?

Answer:
Use density functional theory (DFT) and molecular docking :

  • *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model) improve accuracy for reaction pathways .
  • Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using PyRx. Validate with MD simulations (AMBER) to assess binding stability .
  • QSAR Models : Corporate Hammett constants (σ) for substituents to predict bioactivity trends .

Advanced: How can environmental fate and degradation pathways of this compound be studied experimentally?

Answer:
Adopt split-plot experimental designs to assess abiotic/biotic degradation:

  • Hydrolysis Studies : Incubate in buffers (pH 3–9) at 25–50°C; quantify degradation via HPLC-MS .
  • Photolysis : Expose to UV light (254 nm) in a photoreactor; monitor by GC-FID .
  • Microbial Degradation : Use soil slurry reactors with LC-MS/MS to identify metabolites like 5-methylthiophene-2-carboxylic acid .
    Statistical analysis (ANOVA) evaluates significance of factors like pH and temperature.

Advanced: How are synthetic byproducts or isomers characterized, and what contradictions may arise in spectral data?

Answer:

  • Byproduct Identification : Use HRMS to detect chlorinated dimers or oxidation byproducts (e.g., carboxylic acids). 2D NMR (HSQC, HMBC) resolves overlapping signals in isomeric mixtures .
  • Contradictions : Discrepancies in NOE correlations may suggest rotameric equilibria or dynamic disorder . Address via variable-temperature NMR (−40°C to 25°C) .

Advanced: What crystallographic software features in SHELXL are critical for modeling disorder or twinning in this compound?

Answer:

  • TWIN Commands : Refine twinned data (e.g., two-domain twins) using BASF and HKLF 5 .
  • PART Instructions : Model disorder in the methylthiophene group by splitting occupancy over two sites .
  • SIMU/SADI : Restrain bond distances and angles in disordered regions to prevent overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.